molecular formula C10H11BrClN3 B2356370 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride CAS No. 1147233-82-6

1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2356370
CAS No.: 1147233-82-6
M. Wt: 288.57
InChI Key: UOSZTTXEWCGDFM-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromobenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-bromobenzyl bromide with 4-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), bases (potassium carbonate, sodium hydroxide).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed:

    Substitution Reactions: Substituted pyrazoles with various functional groups.

    Oxidation Reactions: Aldehydes or carboxylic acids.

    Reduction Reactions: Amines or alcohols.

Scientific Research Applications

1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
  • 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride
  • 1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride

Comparison: 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSZTTXEWCGDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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